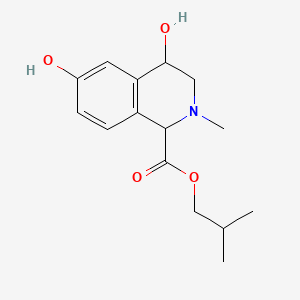

4,6-Dihydroxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester

CAS No.: 36769-48-9

Cat. No.: VC18530845

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36769-48-9 |

|---|---|

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | 2-methylpropyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |

| Standard InChI | InChI=1S/C15H21NO4/c1-9(2)8-20-15(19)14-11-5-4-10(17)6-12(11)13(18)7-16(14)3/h4-6,9,13-14,17-18H,7-8H2,1-3H3 |

| Standard InChI Key | LRSDNUVUJLHRAP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a tetrahydroisoquinoline scaffold substituted with hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an isobutyl ester moiety at the carboxylic acid position . Key structural attributes include:

-

IUPAC Name: 2-methylpropyl 4,6-dihydroxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carboxylate.

-

SMILES: CC(C)COC(=O)C1C2=C(C=C(C=C2)O)C(CN1C)O.

-

InChIKey: LRSDNUVUJLHRAP-UHFFFAOYSA-N.

The stereochemistry of the compound remains unspecified in available literature, though related tetrahydroisoquinolines often exhibit cis/trans isomerism depending on synthetic routes .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 279.33 g/mol | |

| Molecular Formula | ||

| Boiling Point | Not reported | — |

| Solubility | Likely polar aprotic solvents | |

| Stability | Hydrolytically sensitive (ester) |

The ester group confers moderate lipophilicity, while hydroxyl groups enhance water solubility under acidic or basic conditions .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via esterification of the parent carboxylic acid with isobutyl alcohol. Key steps include:

-

Pictet-Spengler Cyclization: Formation of the tetrahydroisoquinoline core from dopamine derivatives and aldehydes .

-

Esterification: Coupling of the carboxylic acid intermediate with isobutyl alcohol under acidic or enzymatic conditions .

A microwave-assisted Fischer esterification protocol, optimized for energy efficiency, has been reported for analogous esters . Typical yields range from 50–70% for similar tetrahydroisoquinoline esters .

Industrial-Scale Challenges

-

Purification: Chromatographic separation is required due to byproducts from incomplete esterification .

-

Stability: Hydrolysis of the ester group necessitates anhydrous storage conditions .

Biological Activity and Toxicology

Acute Toxicity Data

| Route | Species | LD₅₀ | Source |

|---|---|---|---|

| Oral | Mouse | >1,000 mg/kg | |

| Intraperitoneal | Mouse | >1,000 mg/kg | |

| Intravenous | Mouse | 180 mg/kg |

The compound exhibits low acute oral toxicity but moderate intravenous toxicity, likely due to rapid systemic absorption .

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1,720 cm⁻¹ (ester C=O stretch) and 3,400 cm⁻¹ (hydroxyl O–H stretch) .

-

NMR (): Key signals include δ 1.05 (d, 6H, isobutyl CH₃), δ 3.45 (m, 1H, N–CH), and δ 6.60 (s, 2H, aromatic H) .

Chromatographic Methods

Applications in Medicinal Chemistry

Scaffold for Drug Design

The tetrahydroisoquinoline core is a privileged structure in alkaloid-derived therapeutics, exemplified by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume